[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Overview
Description
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzimidazole structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with glyoxylic acid, followed by carboxymethylation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often employing catalysts to accelerate the reaction and reduce energy consumption. Quality control measures are crucial to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carboxyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for developing drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for creating stable and durable products.
Mechanism of Action
The mechanism of action of [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,2’-Bipyridyl
- 2-Methyltetrahydrofuran
Uniqueness
Compared to similar compounds, [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid stands out due to its unique benzimidazole structure. This structure provides enhanced stability and reactivity, making it more versatile for various applications. Additionally, its ability to undergo multiple types of chemical reactions broadens its utility in research and industry.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPLUIWGNLLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281368 | |
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-99-3 | |
Record name | NSC21426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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